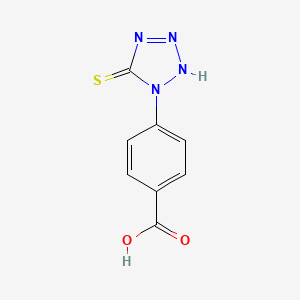

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Übersicht

Beschreibung

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is a compound that is part of a broader class of 5-substituted-1H-tetrazoles, which are known for their utility in various fields including medicinal chemistry, coordination chemistry, and organic synthesis. These compounds are often used as metabolism-resistant isosteric replacements for carboxylic acids due to their similar acidity but with increased lipophilicity and metabolic resistance .

Synthesis Analysis

The synthesis of tetrazolic compounds can be achieved through various methods. For instance, electrooxidative/Michael-type sequential reactions have been utilized to create polyfunctional tetrazolic thioethers, starting from dihydroxybenzenes and using 1-phenyl-5-mercaptotetrazole as a nucleophile. This method is environmentally friendly and exhibits high atom economy, indicating a sustainable approach to synthesizing such compounds . Additionally, the synthesis of metal complexes with tetrazole ligands has been demonstrated, where 1-(4-Hydroxyphenyl)-5-mercaptotetrazole acts as a versatile ligand capable of forming monodentate or bidentate bonds with metal ions, leading to the formation of various coordination compounds .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be quite complex, as evidenced by the synthesis of metal complexes where the tetrazole ligands exhibit different bonding modes to metal centers. For example, in some complexes, the ligands bond via nitrogen atoms, while in others, they bond via sulfur atoms. The coordination geometry around the metal centers is typically octahedral . The structure of tetrazole derivatives is also crucial in determining their reactivity and potential applications in medicinal chemistry and materials science .

Chemical Reactions Analysis

Tetrazoles can undergo various chemical reactions, which are essential for their functionalization and application in different domains. The reactivity of tetrazoles allows for the formation of coordination compounds, as well as the synthesis of novel derivatives with potential biological activity. For instance, the synthesis of a quinoline derivative incorporating a 5-mercapto-1-substituted tetrazole moiety has been reported, which was further characterized and evaluated for anti-inflammatory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For example, the photoluminescence and magnetic properties of metal complexes with tetrazole ligands have been investigated, revealing interesting optical and magnetic behaviors . Additionally, the thermal behavior of tetrazole-containing compounds can be studied using techniques such as TGA and DSC, providing insights into their stability and potential applications .

Wissenschaftliche Forschungsanwendungen

Organotin Network Structures

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is utilized in the formation of novel organotin network structures. In a study by Ma, Wang, and Zhang (2008), it was reacted with trimethyltin chloride to form a complex with a hexanuclear 60-membered organotin macrocycle. This complex was characterized by various spectroscopic methods and X-ray crystallography, demonstrating its potential in creating unique organotin networks (Ma, Wang, & Zhang, 2008).

Corrosion Inhibition

Tetrazole derivatives, including 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, have been studied as corrosion inhibitors. Zucchi, Trabanelli, and Fonsati (1996) investigated their effectiveness in protecting copper in chloride solutions. The study highlights the potential of these compounds in inhibiting metallic corrosion, a valuable application in industrial and engineering contexts (Zucchi, Trabanelli, & Fonsati, 1996).

Synthesis and Medicinal Applications

Tetrazoles, including 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, are significant in medicinal chemistry. Mittal and Awasthi (2019) reviewed the synthesis of 5-substituted 1H-tetrazoles and their role as bioisosteric replacements for carboxylic acids in drug development, underlining their significance in synthesizing clinical drugs (Mittal & Awasthi, 2019).

Transition Metal Complexes

The compound is also used in synthesizing transition metal complexes. Yu et al. (2012) synthesized and characterized four transition metal complexes using 5-mercapto-1H-tetrazole-1-acetic acid, a related compound, highlighting its application in creating materials with unique structural and functional properties (Yu et al., 2012).

Eigenschaften

IUPAC Name |

4-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S/c13-7(14)5-1-3-6(4-2-5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVFHEXRJFFDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545863 | |

| Record name | 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole | |

CAS RN |

23249-95-8 | |

| Record name | 4-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23249-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023249958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

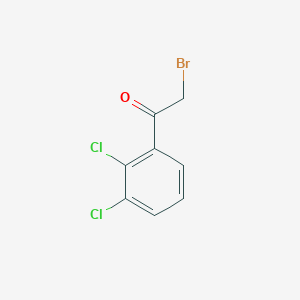

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)

![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)